3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride
CAS No.: 1396965-92-6
Cat. No.: VC8072043
Molecular Formula: C12H14ClN3O3
Molecular Weight: 283.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396965-92-6 |
|---|---|
| Molecular Formula | C12H14ClN3O3 |
| Molecular Weight | 283.71 g/mol |
| IUPAC Name | 3-hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H13N3O3.ClH/c1-7-2-3-9-8(4-7)11(14-6-13-9)15-10(5-16)12(17)18;/h2-4,6,10,16H,5H2,1H3,(H,17,18)(H,13,14,15);1H |
| Standard InChI Key | YNAQGWWOFDUMAG-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=CN=C2NC(CO)C(=O)O.Cl |
| Canonical SMILES | CC1=CC2=C(C=C1)N=CN=C2NC(CO)C(=O)O.Cl |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s structure integrates a 6-methylquinazoline ring linked via an amino group to a hydroxypropionic acid moiety, with a hydrochloride counterion enhancing solubility. Key structural attributes include:
Core Quinazoline Framework
The quinazoline system consists of a benzene ring fused to a pyrimidine ring, with a methyl substituent at position 6. This modification influences electronic distribution and steric interactions, potentially modulating receptor binding .
Side Chain Functionalization
The 2-amino group connects to a three-carbon chain featuring a hydroxyl group at position 3 and a carboxylic acid at position 1. Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, improving aqueous solubility for experimental handling.
Table 1: Structural and Physicochemical Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound likely follows established quinazoline derivatization strategies, as outlined in analogous protocols :
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Quinazoline Core Formation: Anthranilic acid undergoes cyclization with formamide at elevated temperatures (120°C) to yield quinazolin-4(3H)-one.
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) converts the 4-keto group to a chloro substituent, enhancing reactivity for subsequent amination .
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Amination: Reaction with a β-hydroxypropionic acid derivative introduces the side chain.
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Salt Formation: Neutralization with hydrochloric acid produces the hydrochloride salt.
Table 2: Key Synthetic Steps and Conditions
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base. Stability studies suggest susceptibility to hydrolysis under strongly acidic or alkaline conditions, necessitating storage at 2–8°C.
Spectroscopic Characterization
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NMR: NMR signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ 7.2–8.1 ppm), and hydroxypropionate chain (δ 3.4–4.2 ppm) confirm structural integrity.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 283.71, consistent with the molecular weight.
Analytical Methods
Quantitative Analysis
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UV-Vis Spectroscopy: = 280 nm (quinazoline π→π* transitions).
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